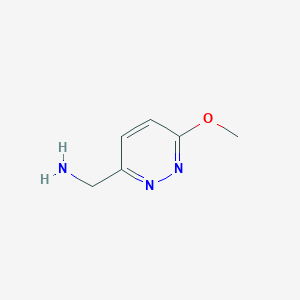

(6-Methoxypyridazin-3-YL)methanamine

Description

Significance of Pyridazine-Containing Scaffolds in Organic Synthesis and Materials Science

The pyridazine (B1198779) scaffold is a privileged structure in the fields of organic synthesis and materials science due to its unique chemical and physical properties. The presence of two adjacent nitrogen atoms in the six-membered ring leads to a high dipole moment and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. mdpi.com

In medicinal chemistry , pyridazine derivatives have been investigated for a wide range of pharmacological activities. They are key components in the development of:

Kinase inhibitors: The pyridazine nucleus is found in several compounds designed to target protein kinases, which are crucial enzymes in cell signaling pathways. nih.govnih.gov Dysregulation of these kinases is often linked to diseases like cancer. nih.gov

Anti-inflammatory agents: Compounds incorporating the pyridazine ring have shown potential as anti-inflammatory agents, for instance, through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Other therapeutic areas: Pyridazine-based compounds have also been explored for their potential as anticancer, analgesic, antimicrobial, and antihypertensive agents. google.com

In materials science , the electron-deficient nature of the pyridazine ring makes it a valuable component in the design of functional materials. Pyridazine derivatives have been utilized in the development of:

Nonlinear optical (NLO) materials: The introduction of pyridazine heterocycles into molecules can enhance their polarizability and lead to materials with significant second-order NLO properties, which have applications in optoelectronics. researchgate.net

Luminescent materials: Certain pyridazine derivatives have been shown to exhibit chemiluminescence and fluorescence, making them suitable for use in developing new light-emitting materials. researchgate.net

Ligands for catalysis: The nitrogen atoms in the pyridazine ring can coordinate with metal ions, making pyridazine-containing molecules useful as ligands in catalysis. researchgate.net

Overview of Research Trajectories for Alkylaminopyridazine Derivatives

The introduction of an alkylamine side chain to a pyridazine scaffold, as seen in (6-Methoxypyridazin-3-YL)methanamine, is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The amino group can act as a key interaction point with biological targets and can also be used as a handle for further chemical modifications.

Current research on alkylaminopyridazine derivatives is largely focused on drug discovery , with several key areas of investigation:

Development of Kinase Inhibitors: A significant area of research involves the synthesis of alkylaminopyridazine derivatives as inhibitors of various protein kinases. nih.govnih.gov The alkylamine moiety can be crucial for establishing interactions within the ATP-binding pocket of the kinase.

Palladium-Catalyzed Cross-Coupling Reactions: Alkylaminopyridazine derivatives are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.com These methods allow for the efficient and regioselective introduction of various substituents onto the pyridazine ring, facilitating the creation of diverse chemical libraries for screening. chemicalbook.com

Scaffold Hopping and Hybridization: Researchers are exploring the use of the alkylaminopyridazine scaffold as a replacement for other heterocyclic systems in known bioactive molecules (scaffold hopping). Additionally, they are combining this scaffold with other pharmacophoric groups (hybridization) to create novel compounds with improved potency and selectivity. google.com

While specific research on this compound is limited, its structure suggests its utility as a precursor for generating a variety of N-substituted derivatives. The synthesis of related compounds, such as 6-methoxypyridazin-3-amine, often starts from a halogenated pyridazine, like 3-amino-6-chloropyridazine (B20888), followed by a nucleophilic substitution with a methoxide (B1231860) source. chemicalbook.com A plausible synthetic route to this compound could involve the reduction of a corresponding nitrile or amide precursor.

The table below provides an overview of related pyridazine derivatives and their research applications.

| Compound Name | Structure | Research Application |

| 6-Methoxypyridazin-3-amine | Intermediate in the synthesis of pharmaceuticals, such as Relugolix. | |

| (s)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | Mentioned in patents related to heteroaryl-carboxamides, suggesting its use in complex molecule synthesis. researchgate.net | |

| Methyl 6-alkylamino-3-pyridazinecarboxylates | Used as intermediates in the synthesis of agrochemicals and pharmaceuticals. |

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridazin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIBQJQYBAKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methoxypyridazin 3 Yl Methanamine

Established Synthetic Pathways and Precursors

Established methods for the synthesis of (6-Methoxypyridazin-3-YL)methanamine rely on the construction and subsequent modification of the pyridazine (B1198779) ring. These pathways often involve the use of readily available precursors and well-understood reaction mechanisms.

Synthesis from Halogenated Pyridazine Intermediates

A primary and well-documented route to pyridazine derivatives commences with halogenated precursors, which offer versatile handles for subsequent functionalization. The synthesis of the key intermediate, 3-amino-6-methoxypyridazine (B1266373), is a critical first step.

One common approach starts with 3,6-dichloropyridazine. This precursor undergoes a nucleophilic substitution reaction with ammonia (B1221849) water to selectively yield 3-amino-6-chloropyridazine (B20888). This reaction is typically performed in a suitable solvent such as methanol (B129727), ethanol (B145695), or DMF at elevated temperatures, with yields reported to be as high as 89.25%. rsc.org

Following the formation of 3-amino-6-chloropyridazine, the chloro group is displaced by a methoxy (B1213986) group. This is achieved through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860). The reaction is generally carried out in methanol under pressure at high temperatures (around 160 °C), often with the addition of copper powder as a catalyst, to afford 3-amino-6-methoxypyridazine in good yields (up to 85.7%). chemicalbook.com An alternative procedure involves reacting 3-amino-6-chloropyridazine with sodium methoxide in a sealed Carius tube at 150°C for 20 hours. vulcanchem.com

| Precursor | Reagents | Conditions | Product | Yield |

| 3,6-Dichloropyridazine | Ammonia water, DMF/Acetonitrile | 150 °C, 6 h | 3-Amino-6-chloropyridazine | 89.25% rsc.org |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | 160 °C, 24 h, sealed tube | 3-Amino-6-methoxypyridazine | 85.7% chemicalbook.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Methanol | 150 °C, 20 h, Carius tube | 3-Amino-6-methoxypyridazine | - |

Reductive Amination Strategies for Pyridazine Carbaldehydes

Reductive amination of a corresponding pyridazine carbaldehyde presents a direct and efficient method for the synthesis of this compound. This strategy involves the reaction of 6-methoxypyridazine-3-carbaldehyde (B1317148) with an amine source, typically ammonia or a protected form of ammonia, in the presence of a reducing agent.

While specific examples for the direct reductive amination of 6-methoxypyridazine-3-carbaldehyde to the target methanamine are not extensively detailed in the reviewed literature, this approach is a standard and reliable method for amine synthesis. The synthesis of the prerequisite aldehyde can be achieved through the oxidation of the corresponding methanol or the reduction of a carboxylic acid derivative.

Functional Group Interconversion Routes

Functional group interconversion provides alternative pathways to this compound from various substituted pyridazine precursors. A key strategy involves the reduction of a nitrile or a carboxamide group at the 3-position of the 6-methoxypyridazine ring.

The synthesis of the precursor 6-methoxypyridazine-3-carbonitrile (B2968730) can be accomplished from 3-amino-6-chloropyridazine. The amino group is first converted to a formamidine (B1211174) intermediate by reacting with N,N-dimethylformamide dimethyl acetal. This intermediate then reacts with bromoacetonitrile (B46782) to yield an imidazopyridazine derivative, which upon further transformation can lead to the desired nitrile. google.com Once obtained, the 6-methoxypyridazine-3-carbonitrile can be reduced to this compound using standard reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Alternatively, the synthesis can proceed through a carboxamide intermediate. The preparation of 6-methoxypyridazine-3-carboxylic acid can be achieved by the oxidation of 3-chloro-6-methylpyridazine (B130396) followed by methoxylation. google.com This carboxylic acid can then be converted to 6-methoxypyridazine-3-carboxamide. Subsequent reduction of the carboxamide, for instance with borane (B79455) or other chemoselective reducing agents, would yield the target methanamine. rsc.org

Novel Approaches and Reaction Development

Recent advancements in organic synthesis have introduced novel catalytic methods and chemo- and regioselective techniques that can be applied to the synthesis of complex heterocyclic compounds like this compound.

Catalytic Methods for Pyridazine Functionalization

Modern catalytic methods, particularly those involving transition metals, offer powerful tools for the functionalization of pyridazine rings. Palladium-catalyzed cross-coupling reactions, for example, have been employed to introduce various substituents onto the pyridazine scaffold. While direct catalytic amination of a methyl group at the 3-position is challenging, catalytic C-H activation strategies are an emerging area of research that could provide future pathways to such compounds.

Chemo- and Regioselective Synthesis Techniques

The development of chemo- and regioselective reactions is crucial for the efficient synthesis of highly functionalized molecules. For pyridazine derivatives, controlling the position of substitution is paramount. For instance, in the synthesis from 3,6-dichloropyridazine, the selective mono-amination is a key regioselective step. rsc.org

Furthermore, in multifunctional pyridazines, the ability to selectively react one functional group in the presence of others is essential. For example, the development of reducing agents that can selectively reduce a carboxamide or nitrile without affecting the methoxy group or the pyridazine ring itself is an area of active research. rsc.org Such advancements will undoubtedly pave the way for more efficient and versatile syntheses of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pyridazine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net In the context of synthesizing this compound, green approaches focus on several key areas.

One significant area of improvement is the use of environmentally benign catalysts. While traditional methods may employ stoichiometric metal hydrides, which generate significant waste, modern approaches favor heterogeneous catalysts that can be easily recovered and reused. For instance, nickel-based catalysts, such as Raney Nickel or nickel boride, offer a more sustainable alternative due to their recyclability and lower toxicity compared to some heavy metal catalysts. organic-chemistry.orgresearchgate.net The use of supported catalysts, like palladium on carbon (Pd/C), also aligns with green chemistry by facilitating catalyst separation and reuse. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and the design of ligands for homogeneous catalysts.

Solvent Effects and Temperature Dependence

The choice of solvent can significantly influence the rate and selectivity of the catalytic hydrogenation of 6-methoxypyridazine-3-carbonitrile. Solvents can affect the solubility of the reactants and the catalyst, as well as the binding of hydrogen to the catalyst surface. pnnl.gov For the reduction of nitriles, polar protic solvents like alcohols (e.g., methanol, ethanol) are often effective. organic-chemistry.org The presence of acidic or basic additives in the solvent system can also play a crucial role. For example, in the reduction of nitriles using Raney Nickel, the addition of pyridine (B92270) to an acetic acid/water mixture has been reported to influence the reaction outcome. researchgate.net

Temperature is another critical parameter. Generally, increasing the reaction temperature can lead to faster reaction rates. However, excessively high temperatures may promote side reactions, such as the formation of secondary and tertiary amines, or lead to catalyst degradation. For the hydrogenation of related heteroaromatic nitriles, temperatures in the range of 30°C to 160°C have been explored, with the optimal temperature depending on the specific catalyst and substrate. rsc.orgorganic-chemistry.org

Table 1: Illustrative Solvent and Temperature Effects on Nitrile Reduction

| Catalyst | Substrate Analogue | Solvent | Temperature (°C) | Yield of Primary Amine (%) |

| 10% Pd/C | Benzonitrile | Water/Dichloromethane | 30 | 90 |

| Raney Nickel | Thiolane | Primary Alcohols | 160 | High |

| Pd/C(en) | Alkenyl Nitrile | Tetrahydrofuran (THF) | Room Temperature | High (nitrile group preserved) |

This table is illustrative and based on data from analogous nitrile reduction reactions. Specific data for this compound may vary.

Catalyst Loading and Ligand Design

In homogeneous catalysis, the design of ligands that coordinate to the metal center is paramount for controlling reactivity and selectivity. While the reduction of 6-methoxypyridazine-3-carbonitrile is often performed using heterogeneous catalysts, the principles of ligand design are relevant to the broader field of pyridazine synthesis. For instance, in rhodium-catalyzed C-H activation reactions to form pyridazine analogues, the choice of directing groups and ligands is crucial for achieving high yields and selectivity. pkusz.edu.cnresearchgate.net For palladium-catalyzed cross-coupling reactions, which can be used to synthesize precursors to the target molecule, the use of specific phosphine (B1218219) ligands can dramatically improve reaction outcomes. The development of catalysts where ligands modify the electronic properties and steric environment of the metal center can lead to more efficient and selective transformations. In some cases, additives can act as catalyst poisons to increase selectivity; for example, ethylenediamine (B42938) has been used to modify Pd/C catalysts to achieve chemoselective hydrogenation. nih.gov

Table 2: Impact of Catalyst and Additives on Nitrile Hydrogenation

| Catalyst System | Substrate Analogue | Key Feature | Outcome |

| Raney Nickel with Cr or Mo | Laurylnitrile | Doped catalyst | High primary amine selectivity |

| Pd/C with NaH₂PO₄/H₂SO₄ | 3-Phenylpropionitrile | Acidic additives | Improved selectivity |

| Nickel Boride with Boc-anhydride | Various nitriles | In-situ protection | Clean formation of Boc-protected amines |

This table is illustrative and based on data from analogous nitrile reduction reactions. Specific data for this compound may vary.

Chemical Reactivity and Mechanistic Investigations of 6 Methoxypyridazin 3 Yl Methanamine

Fundamental Reactivity of the Primary Amine Moiety

The primary aminomethyl group (-CH₂NH₂) attached to the pyridazine (B1198779) ring is a key functional group that dictates a significant portion of the molecule's chemical behavior. Its reactivity is characterized by the nucleophilic and basic nature of the nitrogen atom's lone pair of electrons.

Nucleophilic Properties and Basic Character

The primary amine in (6-Methoxypyridazin-3-YL)methanamine functions as a potent nucleophile. The nitrogen atom possesses a lone pair of electrons that can readily attack electron-deficient centers, participating in a wide array of chemical transformations. Methylamine, for instance, is recognized as a good nucleophile due to being an unhindered amine. The general order of nucleophilicity for amines is secondary > primary > ammonia (B1221849), which correlates with their basicity.

However, the nucleophilicity of the amine in this specific molecule is modulated by the electronic properties of the attached pyridazine ring. Aromatic systems like pyridazine are π-deficient, meaning they have a general electron-withdrawing character. This inductive effect tends to decrease the electron density on the exocyclic aminomethyl group, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine.

Conversely, the methoxy (B1213986) group (-OCH₃) at the 6-position of the pyridazine ring exerts an opposing electronic influence. Through its positive mesomeric effect (+M), the methoxy group donates electron density to the ring system, which can partially counteract the ring's inherent electron-withdrawing nature. This electronic interplay determines the precise nucleophilic strength of the amine. The amine can participate in typical nucleophilic substitution reactions, such as with alkyl halides, although this can sometimes lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation.

| Property | Influencing Factor | Effect on Amine Reactivity |

| Nucleophilicity | Lone pair on Nitrogen | Enables attack on electrophiles. |

| Basicity | Pyridazine Ring (Inductive) | Decreases electron density, reducing basicity. |

| Nucleophilicity | Methoxy Group (Mesomeric) | Increases electron density on the ring, potentially slightly enhancing nucleophilicity. |

| Steric Hindrance | Unhindered Primary Amine | Favors nucleophilic attack. |

Formation of Imines and Schiff Bases

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is of great importance in synthetic chemistry for creating new carbon-nitrogen double bonds (-C=N-). The formation of a Schiff base is typically a reversible reaction catalyzed by either acid or base and involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with an aldehyde or ketone proceeds through a carbinolamine intermediate. This intermediate then dehydrates to yield the final Schiff base product. These reactions are valuable for introducing diverse substituents into the molecule, as seen in the synthesis of various biologically active heterocyclic compounds.

For example, the reaction with a generic aldehyde (R-CHO) would proceed as follows:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon. Step 2: Proton transfer to form a zwitterionic carbinolamine intermediate. Step 3: Elimination of water to form the stable imine (Schiff base).

This reactivity allows for the facile synthesis of complex molecules where the pyridazine moiety is linked to other chemical scaffolds through the versatile imine bridge.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring System

The pyridazine ring is an azine, a six-membered heteroaromatic ring containing nitrogen atoms. The presence of two adjacent nitrogen atoms makes the ring electron-deficient, which strongly influences its susceptibility to substitution reactions.

Generally, π-deficient heterocycles like pyridazine are resistant to electrophilic aromatic substitution but are activated towards nucleophilic aromatic substitution (SNAr). Electrophilic attack is difficult because the ring carbons are electron-poor and the nitrogen atoms are the most basic sites, which would be protonated or complexed with the electrophile, further deactivating the ring.

Conversely, the electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at positions activated by the nitrogen atoms and/or a good leaving group.

Ring-Opening and Ring-Closing Reaction Pathways

Under certain conditions, particularly with strong nucleophiles, pyridazine and other azine rings can undergo ring-opening and subsequent ring-closing reactions. One of the well-documented mechanisms is the SN(ANRORC) pathway, which stands for Addition of a Nucleophile, followed by Ring-Opening and Ring-Closing. This type of reaction has been observed when halogenated pyridazines are treated with potent nucleophiles like potassium amide in liquid ammonia.

While direct evidence for this compound is limited, it is plausible that if a suitable leaving group were present on the ring, it could undergo such transformations. For instance, if a halogen were at the 6-position instead of the methoxy group, reaction with a strong amide base could lead to the formation of a didehydro-pyridazine intermediate or proceed via an ANRORC mechanism. More broadly, sequential ring-opening and ring-closing strategies are employed to convert pyridines into other aromatic systems like anilines, highlighting the synthetic utility of these pathways.

Effects of the Methoxy Substituent on Pyridazine Reactivity

The methoxy group (-OCH₃) at the 6-position is a critical modulator of the pyridazine ring's reactivity. It has a dual electronic nature:

Inductive Effect (-I): As oxygen is more electronegative than carbon, it withdraws electron density through the sigma bond.

Mesomeric Effect (+M): The lone

While specific, in-depth studies on the chemical reactivity and mechanistic pathways of this compound are not extensively documented in publicly available literature, its structural motifs—a substituted pyridazine ring and a primary aminomethyl group—suggest a rich and varied chemical behavior. This article explores the theoretical underpinnings of its reactivity through the lens of transition state analysis and kinetic isotope effect studies, drawing upon established principles and data from analogous heterocyclic systems to provide a comprehensive overview.

Chemical Reactivity and Mechanistic Investigations

The reactivity of this compound is governed by the electronic properties of the pyridazine ring and the nucleophilic character of the aminomethyl substituent. The pyridazine core, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at positions activated by the methoxy group and the ring nitrogen atoms. Conversely, the aminomethyl group can participate in a variety of reactions typical of primary amines.

Transition state analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions by characterizing the highest energy point along the reaction coordinate—the transition state. For this compound, a key reaction amenable to such analysis is the nucleophilic aromatic substitution (SNAr) at the pyridazine ring.

In a hypothetical SNAr reaction, a nucleophile would attack an electron-deficient carbon atom of the pyridazine ring, proceeding through a high-energy transition state to form a Meisenheimer complex, a stabilized anionic intermediate. nih.gov The stability of this transition state, and thus the reaction rate, is influenced by the nature of the substituents on the ring. Computational methods, such as Density Functional Theory (DFT), can model the geometry and energy of this transition state. researchgate.netrsc.org For instance, studies on the SNAr reactions of other substituted pyridines have shown that the activation energy is highly dependent on the electronic nature of both the nucleophile and the electrophilic ring. rsc.org

A plausible SNAr reaction for a related compound, 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, has been computationally studied, providing insights into the transition state energies involved. researchgate.net While not identical, this system provides a model for the type of data that would be obtained for this compound.

Illustrative Transition State Analysis Data for a Model SNAr Reaction

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Formation of Meisenheimer Complex | Activation Energy (ΔG‡) | +15.7 |

| Reaction Energy (ΔG) | -8.2 | |

| Leaving Group Expulsion | Activation Energy (ΔG‡) | +5.4 |

| Reaction Energy (ΔG) | -12.1 |

Note: The data presented in this table is illustrative and based on computational studies of a model SNAr reaction on a substituted pyridine (B92270). researchgate.net It does not represent experimental values for this compound but serves to exemplify the outputs of a transition state analysis.

The analysis would likely reveal that the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. masterorganicchemistry.com The methoxy group at the 6-position of this compound can influence the regioselectivity of such an attack.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org

For this compound, a KIE study could be particularly insightful for reactions involving the aminomethyl group. For example, in an oxidation or a metal-catalyzed C-H activation reaction at the methylene (B1212753) bridge, substituting the hydrogen atoms with deuterium (B1214612) (D) would be expected to produce a significant primary KIE if the C-H bond cleavage is the rate-determining step.

The magnitude of the KIE (kH/kD) can provide detailed information about the transition state geometry. A large kH/kD value (typically > 2) suggests a symmetric transition state where the hydrogen is being transferred. princeton.edu Conversely, a small KIE (close to 1) would suggest that C-H bond breaking is not the rate-limiting step. For instance, in the enzymatic deamination of cytidine, a reaction that involves nucleophilic attack at a heterocyclic ring, varying KIE values were used to dissect the multi-step mechanism. rsc.org

Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction of the Aminomethyl Group

| Mechanistic Hypothesis | Position of Isotopic Labeling | Expected kH/kD |

| C-H bond cleavage is rate-determining | Methylene bridge (-CH2NH2) | > 2 (Primary KIE) |

| Nucleophilic attack by amine is rate-determining | Methylene bridge (-CH2NH2) | ~1 (No primary KIE) |

| Rehybridization at the methylene carbon in the transition state | Methylene bridge (-CH2NH2) | 0.9 - 1.2 (Secondary KIE) |

Note: This table presents expected KIE values based on established principles of physical organic chemistry. libretexts.orgprinceton.edu These are not experimental results for this compound but illustrate how KIE studies could elucidate its reaction mechanisms.

By combining transition state analysis and kinetic isotope effect studies, a detailed mechanistic picture of the reactivity of this compound could be developed, providing valuable insights for its application in synthetic and medicinal chemistry.

Applications of 6 Methoxypyridazin 3 Yl Methanamine As a Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent reactivity of the aminomethyl and methoxypyridazine moieties within (6-Methoxypyridazin-3-YL)methanamine makes it a powerful tool for synthetic chemists. This section details its application in the synthesis of various heterocyclic structures, from fused pyridazines to functionalized pyrazoles and larger macrocyclic frameworks.

Synthesis of Fused Pyridazine (B1198779) Derivatives

The pyridazine ring system is a key feature in numerous biologically active compounds and functional materials. The strategic placement of the methoxy (B1213986) and aminomethyl groups on the pyridazine ring of this compound facilitates its use in the construction of fused pyridazine derivatives. For instance, this building block can be employed in cyclocondensation reactions with suitable dielectrophiles to form pyrido[2,3-c]pyridazines and other related fused systems. The primary amine can act as a nucleophile to initiate ring closure, while the methoxy group can influence the electronic properties and subsequent reactivity of the resulting fused heterocycle.

While direct, specific examples of the synthesis of fused pyridazine derivatives starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for pyridopyridazines suggest its potential utility. nih.govyoutube.comgoogleapis.com The synthesis of related pyridopyridazinone structures often involves the cyclization of appropriately substituted pyridine (B92270) or pyridazine precursors. evitachem.com

Preparation of Functionalized Pyrazoles and Related Azoles

The synthesis of pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science. nih.gov Although direct utilization of this compound for pyrazole synthesis is not prominently reported, its structural motifs are relevant to established synthetic routes. The Knorr pyrazole synthesis, a classic method, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. While this compound is not a hydrazine itself, its aminomethyl group could potentially be transformed into a hydrazine or a related reactive intermediate to participate in such cyclizations.

Furthermore, modern pyrazole syntheses often employ multi-component reactions or cycloaddition strategies where a variety of nitrogen-containing nucleophiles are utilized. chim.it The primary amine functionality of this compound makes it a candidate for such reactions, enabling the introduction of the methoxypyridazinyl moiety as a substituent on the newly formed pyrazole ring.

Integration into Macrocyclic and Polycyclic Architectures

The development of macrocyclic and polycyclic structures is a significant area of research in supramolecular chemistry and materials science. The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyridazine ring capable of participating in various coupling reactions, makes it an attractive component for the construction of these large and complex architectures.

While specific examples focusing on this compound in non-biological macrocyclization are not detailed in the available literature, the principles of supramolecular assembly suggest its potential. The pyridazine nitrogen atoms can act as coordination sites for metal ions, and the amine can be used as a reactive handle for covalent linkage to other molecular fragments, paving the way for the template-directed synthesis of macrocycles.

Role in Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that generate a high degree of molecular diversity. mdpi.com

The primary amine group of this compound makes it a suitable component for the Ugi four-component reaction. In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. By employing this compound as the amine component, a diverse library of compounds featuring the 6-methoxypyridazin-3-yl moiety can be rapidly generated. This approach offers a highly efficient route to novel chemical scaffolds.

| Ugi Reaction Component | Example |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | N-(tert-butyl)-2-((6-methoxypyridazin-3-yl)methylamino)-2-phenylacetamide |

This table represents a hypothetical Ugi reaction to illustrate the potential of this compound as a building block.

Precursor for Advanced Organic Materials and Supramolecular Assemblies (Non-Biological Focus)

The unique electronic and structural features of the pyridazine ring, combined with the reactive potential of the aminomethyl group, position this compound as a promising precursor for advanced organic materials. The nitrogen atoms of the pyridazine ring can act as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials, such as their porosity, luminescence, and catalytic activity, can be tuned by the nature of the organic linker.

Furthermore, the ability of the pyridazine moiety to participate in π-π stacking and hydrogen bonding interactions makes it a valuable component for the design of supramolecular assemblies. These non-covalent interactions can drive the self-assembly of molecules into well-defined architectures with emergent properties. While specific non-biological material applications of this compound are yet to be extensively explored, the foundational principles of materials chemistry suggest a promising future for this compound in the creation of novel functional materials.

Theoretical and Computational Chemistry Studies on 6 Methoxypyridazin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through various computational methods, it is possible to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for the computational study of pyridazine (B1198779) derivatives due to its balance of accuracy and computational cost. mdpi.comresearchgate.netgsconlinepress.commdpi.comgsconlinepress.com DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of pyridazine compounds, providing detailed information on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.netresearchgate.net For instance, studies on similar pyridazine structures have successfully used DFT to predict geometries that are in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net

These calculations are crucial for understanding the molecule's conformation and how its structure influences its chemical behavior. The choice of basis set, such as 6-31G* or 6-311++G(d,p), is critical for the accuracy of these predictions. mdpi.comresearchgate.netresearchgate.net While specific DFT studies on (6-Methoxypyridazin-3-YL)methanamine are not extensively documented in the literature, the established methodologies for related pyridazine derivatives provide a robust framework for its theoretical investigation. mdpi.comresearchgate.netgsconlinepress.com

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods are available for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where ab initio and DFT methods would be too costly. nih.gov Although less accurate, they can offer qualitative insights and are useful for initial explorations of molecular properties. For pyridazine derivatives, these methods can be employed for preliminary conformational analysis and to obtain initial estimates of electronic properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netchemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on various pyridazine derivatives have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. mdpi.comgsconlinepress.com For this compound, the electron-donating methoxy (B1213986) and aminomethyl groups are expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted pyridazine ring.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Substituted Pyridazine Derivative (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Global Electrophilicity Index (ω) | 2.79 |

Note: This table provides illustrative data based on typical values found for substituted pyridazine derivatives in the literature and does not represent experimentally or computationally verified values for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular interactions. researchgate.netresearchgate.net It provides a localized picture of bonding and allows for the quantification of hyperconjugative interactions, which contribute to molecular stability.

For this compound, NBO analysis could reveal the delocalization of electron density between the pyridazine ring and its substituents. This would involve examining the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds. Such analyses on related pyridazinone structures have provided insights into the polarization of atoms and the nucleophilic character of different sites within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. chemrxiv.org

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, highlighting these as sites for electrophilic interaction. The hydrogen atoms of the aminomethyl group would likely exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. Computational studies on other pyridazine derivatives have effectively used MEP maps to understand and predict their chemical reactivity. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of spectral features, aiding in the structural confirmation and analysis of the compound.

In a study on the structurally similar compound, 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to compute its vibrational frequencies. The theoretical results showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This suggests that a similar computational approach for this compound would yield reliable predictions for its vibrational modes. Key vibrational frequencies would include the stretching and bending modes of the pyridazine ring, the methoxy group (C-O stretching), and the aminomethyl group (N-H and C-N stretching).

The theoretical prediction of NMR chemical shifts is another crucial aspect of computational analysis. For 3-chloro-6-methoxypyridazine, the ¹H and ¹³C NMR isotropic chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The computed values were found to be in good agreement with experimental data. nih.gov A similar GIAO calculation for this compound would predict the chemical shifts for its unique set of protons and carbons.

For instance, in a related Schiff base derivative, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the ¹³C NMR signal for the methoxy group (-OCH3) carbon was observed at 53.72 ppm. nih.gov This provides an empirical reference point for the expected chemical shift of the methoxy carbon in the target compound.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations, would be invaluable for its structural characterization.

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on expected values from related structures. Actual values would require specific DFT calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | 53.0 - 55.0 |

| Methylene (B1212753) Protons (-CH₂NH₂) | 3.8 - 4.0 | 45.0 - 48.0 |

| Pyridazine Ring Proton (H-4) | 7.3 - 7.5 | 125.0 - 128.0 |

| Pyridazine Ring Proton (H-5) | 6.9 - 7.1 | 115.0 - 118.0 |

| Amino Protons (-NH₂) | 1.5 - 2.5 (broad) | - |

| Pyridazine Ring Carbon (C-3) | - | 150.0 - 153.0 |

| Pyridazine Ring Carbon (C-6) | - | 160.0 - 163.0 |

Computational Studies on Structure-Reactivity Relationships and Conformational Analysis

Computational chemistry provides significant insights into the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, conformational analysis is essential to identify the most stable geometric arrangements of the molecule. This is typically achieved by rotating the flexible bonds, such as the C-C bond of the aminomethyl group and the C-O bond of the methoxy group, and calculating the potential energy surface.

Studies on related heterocyclic systems, like 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, have utilized DFT calculations (e.g., B3LYP) to determine the structures of stable conformers. cymitquimica.com These studies have shown that different conformers can coexist and that their relative populations can be estimated from their calculated Gibbs free energies. cymitquimica.com For this compound, key conformational isomers would likely arise from the rotation of the aminomethyl and methoxy substituents relative to the pyridazine ring.

Structure-reactivity relationships can be investigated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.

In the computational study of 3-chloro-6-methoxypyridazine, the HOMO-LUMO energy gap was calculated to understand its electronic properties. nih.gov A similar analysis for this compound would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyridazine ring and the amino group are expected to be key sites of reactivity.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-acceptor functionalities and extended π-conjugated systems, can exhibit significant NLO responses. The investigation of the NLO properties of this compound can be carried out using computational methods.

The key parameters that define the NLO response of a molecule are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). These can be calculated using quantum chemical methods, such as DFT. For instance, studies on various pyrimidine (B1678525) and pyridazine derivatives have successfully employed DFT to predict their NLO properties.

A study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives used the M06 functional with the 6–311+G(d,p) basis set to calculate NLO properties. nih.gov The presence of electron-donating (amine, methoxy) and electron-accepting (pyridazine ring) groups in this compound suggests that it may possess interesting NLO properties. The intramolecular charge transfer between these groups can lead to a significant dipole moment and hyperpolarizability.

Theoretical calculations would involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizabilities. The results would indicate the potential of this compound as a candidate for NLO applications.

Table 2: Hypothetical Calculated NLO Properties for this compound (Note: This table is illustrative. Actual values would require specific quantum chemical calculations.)

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | 3.0 - 5.0 |

| Mean Polarizability | α | 80 - 100 |

| First Hyperpolarizability | β | 100 - 500 |

Advanced Analytical and Spectroscopic Characterization Techniques in Research Context

High-Resolution Mass Spectrometry for Structural Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a synthesized compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically < 5 ppm error), allowing for the determination of a unique molecular formula from the exact mass. nih.gov

For (6-Methoxypyridazin-3-YL)methanamine (Molecular Formula: C₆H₉N₃O), HRMS analysis would be used to verify its elemental composition. The technique precisely measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The calculated exact mass for the [M+H]⁺ ion of the target compound is 140.0818. An experimentally obtained value within a narrow tolerance of this theoretical mass would provide strong evidence for the correct formation of the product.

In research involving related pyridazine (B1198779) structures, HRMS is routinely used to confirm the final products. For instance, in the synthesis of novel pyrimido[4,5-c]pyridazine (B13102040) derivatives, HRMS was employed to confirm the elemental composition of the synthesized molecules, such as for a compound with the formula C₉H₁₀N₅O₄, which had a calculated [M+H]⁺ mass of 252.0733 and a found mass of 252.0701. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Furthermore, HRMS can be coupled with liquid chromatography (LC-MS) to monitor the progress of a reaction in real-time. By analyzing aliquots from the reaction mixture, researchers can track the consumption of starting materials and the formation of intermediates and the final product, this compound, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Ion Formula | [C₆H₁₀N₃O]⁺ |

| Theoretical Exact Mass (m/z) | 140.0818 |

| Expected Found Mass (m/z) | 140.0818 ± 0.0007 (for 5 ppm error) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of a compound in solution. A combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is used to establish the connectivity and spatial relationships of all atoms in this compound.

¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the methanamine group, the amine protons, and the two protons on the pyridazine ring. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom. acs.org

Advanced 2D NMR techniques are essential for unambiguous assignment and further structural analysis:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, which would confirm the adjacency of the two protons on the pyridazine ring. ipb.pt

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of each carbon signal based on its attached proton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to probe the spatial proximity of atoms, providing insights into the molecule's preferred conformation, such as the rotational orientation of the methanamine side chain relative to the pyridazine ring. ipb.pt

In studies of related pyridazine derivatives, these advanced NMR methods are standard practice for structural verification and conformational analysis. nih.govresearchgate.net For example, the chemical shifts and coupling patterns in a series of 3,6-disubstituted pyridazines were fully assigned using a combination of 1D and 2D NMR experiments. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridazine H-4/H-5 | ~7.0 - 7.8 (d) | ~120 - 130 |

| Methylene (-CH₂NH₂) | ~4.0 (s) | ~45 |

| Methoxy (-OCH₃) | ~4.1 (s) | ~55 |

| Amine (-NH₂) | ~2.5 (s, broad) | - |

| Pyridazine C-3 | - | ~150 |

| Pyridazine C-6 | - | ~165 |

*Predicted values are illustrative and based on data from analogous pyridazine structures.

X-ray Crystallography for Precise Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined.

For this compound, X-ray crystallography would confirm the planarity of the pyridazine ring and provide exact measurements for all bond lengths and angles. capes.gov.br Crucially, it would elucidate the intermolecular hydrogen bonding network. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the two nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. nih.gov This can lead to the formation of complex supramolecular architectures, such as dimers, chains, or sheets, which dictate the material's solid-state properties. Studies on other pyridazine derivatives have shown how the ring nitrogens are robust hydrogen-bond acceptors, playing a key role in molecular recognition and crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Pyridazine Derivative

| Parameter | Example Value (from Pyridazine-3,6-dicarboxylic acid) capes.gov.br |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.178 |

| b (Å) | 6.604 |

| c (Å) | 11.235 |

| β (°) | 112.55 |

| Key Interaction | Intermolecular hydrogen bonding |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for the identification of its functional groups. nih.gov

The analysis of this compound by FT-IR and Raman would reveal absorption bands corresponding to the specific vibrational motions of its constituent bonds.

N-H stretching: The primary amine group would show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching: Aromatic C-H stretches from the pyridazine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹. liberty.edu

Ring vibrations: The pyridazine ring has characteristic stretching vibrations (C=C, C=N) in the 1400-1650 cm⁻¹ region. liberty.eduresearchgate.net

C-O stretching: The C-O-C ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1200-1280 cm⁻¹ region. researchgate.net

N-H bending: The "scissoring" motion of the -NH₂ group gives rise to a band around 1600 cm⁻¹. core.ac.uk

These spectral features provide rapid confirmation that the key functional groups have been incorporated into the final structure. Furthermore, shifts in the positions of these bands, particularly the N-H and ring N stretches, can provide evidence of intermolecular hydrogen bonding in the solid state, corroborating findings from X-ray crystallography. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound *

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretching (Amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR/Raman |

| Aliphatic C-H Stretching (-CH₂-, -OCH₃) | 2850 - 3000 | FT-IR/Raman |

| N-H Bending (Amine) | 1590 - 1650 | FT-IR |

| Pyridazine Ring Stretching (C=N, C=C) | 1400 - 1650 | FT-IR/Raman |

| Asymmetric C-O-C Stretching (Methoxy) | 1200 - 1280 | FT-IR |

*Expected frequencies are based on data from analogous compounds. nih.govliberty.eduresearchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of (6-Methoxypyridazin-3-YL)methanamine, particularly the reduction of the 6-methoxypyridazine-3-carbonitrile (B2968730) precursor, is a prime candidate for optimization using artificial intelligence (AI) and machine learning (ML). researchgate.netchemintelligence.com These computational tools are revolutionizing synthetic chemistry by moving beyond traditional, trial-and-error experimentation towards predictive and data-driven methodologies. researchgate.net

Future research will likely focus on developing bespoke ML models trained on vast reaction databases to predict the optimal conditions for the synthesis of pyridazine (B1198779) methanamines. researchgate.netchemintelligence.com A neural network model could be designed to analyze the specific structural features of the pyridazine nitrile and propose the most effective combination of catalysts, solvents, reagents, and temperature to maximize yield and purity while minimizing reaction time and by-product formation. researchgate.net For instance, the conversion of the nitrile to the primary amine is often plagued by the formation of secondary and tertiary amine by-products; an AI model could identify conditions that enhance selectivity for the desired primary amine. wikipedia.orgacsgcipr.org

These models work by learning from millions of published reaction examples, identifying subtle patterns that are not immediately obvious to a human chemist. researchgate.net The model can predict which conditions are most likely to succeed, significantly reducing the experimental burden and accelerating the discovery of efficient synthetic routes. researchgate.net

Below is an interactive table illustrating the parameters that an AI model could predict and optimize for the nitrile reduction step in the synthesis of this compound.

| Parameter | AI/ML Prediction Goal | Potential Predicted Conditions |

| Catalyst | Identify the most selective and active catalyst for primary amine formation. | Raney Nickel, Pd/C, PtO₂, Cobalt Boride |

| Solvent | Suggest solvents that maximize reactant solubility and catalyst efficiency. | Methanol (B129727), Ethanol (B145695), Tetrahydrofuran (THF) |

| Reducing Agent | For non-catalytic routes, predict the most effective stoichiometric reductant. | Lithium aluminum hydride, Ammonia (B1221849) borane (B79455) |

| Temperature (°C) | Determine the optimal temperature to balance reaction rate and selectivity. | 25 - 100 |

| Pressure (bar) | For catalytic hydrogenation, predict the ideal hydrogen pressure. | 1 - 50 |

| Predicted Yield (%) | Estimate the expected yield of the primary amine product. | >90% |

Exploration of Sustainable and Green Chemistry Routes for Industrial Scalability

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, offer significant opportunities for the industrial-scale synthesis of this compound. Research in this area will focus on developing more environmentally benign and atom-economical synthetic pathways. researchgate.net

A key target for green innovation is the reduction of the nitrile precursor. Traditional methods often employ stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), which generate significant amounts of waste. libretexts.org Future research could explore catalytic transfer hydrogenation, which uses safer hydrogen donors like formic acid or isopropanol, or direct catalytic hydrogenation with H₂ gas, where the only byproduct is water. acsgcipr.org Recently, ammonia borane has been identified as an effective, catalyst-free reagent for reducing nitriles to primary amines, generating only H₂ and NH₃ as byproducts, which represents a significant advancement in green chemistry. acs.org

Solvent selection is another critical aspect of green chemistry. The development of synthetic routes that utilize water, supercritical fluids like CO₂, or biodegradable solvents derived from renewable feedstocks would drastically reduce the environmental impact compared to using volatile and often toxic organic solvents. researchgate.net The hydration of nitriles to amides, a related transformation, has seen significant progress using sustainable heterogeneous catalysts in aqueous media, suggesting that similar green approaches could be adapted for nitrile reduction. researchgate.net

The following table compares traditional and potential green chemistry approaches for the synthesis of this compound.

| Synthetic Step | Traditional Reagent/Condition | Green Alternative | Environmental Benefit |

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) in ether | Catalytic hydrogenation (e.g., Raney Ni, H₂) in ethanol wikipedia.org | Reduces metal hydride waste; uses a safer solvent. |

| Nitrile Reduction | Stoichiometric metal hydrides | Ammonia borane (NH₃BH₃) acs.org | Avoids metal catalysts; benign byproducts. |

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Water, Ethanol, Supercritical CO₂ researchgate.net | Reduces use of volatile organic compounds (VOCs). |

| Catalyst | Homogeneous precious metal catalysts | Recyclable heterogeneous nanocatalysts rsc.org | Allows for catalyst reuse, reducing cost and metal waste. |

Development of Heterogeneous and Homogeneous Catalytic Systems Utilizing or Affecting Pyridazine Methanamines

The development of novel catalysts is central to advancing the synthesis of pyridazine-based compounds. Future research will undoubtedly focus on creating more efficient, selective, and robust catalytic systems for producing this compound.

Homogeneous Catalysis: Significant progress has been made in homogeneous catalysis for amine synthesis. researchgate.net For the reduction of nitriles, complexes based on cobalt, ruthenium, and nickel have shown high efficacy. thieme-connect.de A key area of future research will be the design of ligands for these metal centers that can precisely control the electronic and steric environment, thereby enhancing selectivity for the primary amine product over undesired secondary or tertiary amines. wikipedia.orgrsc.org For instance, specific pincer-type complexes have demonstrated excellent performance in the selective hydrogenation of various nitriles. thieme-connect.de

Heterogeneous Catalysis: For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. rsc.org While classic catalysts like Raney Nickel and palladium on carbon (Pd/C) are effective for nitrile reduction, there is considerable room for improvement. wikipedia.orgacsgcipr.org Emerging research focuses on nanostructured catalysts, such as cobalt oxide or bimetallic nanoparticles (e.g., palladium-platinum), which can offer superior activity and selectivity under milder reaction conditions. rsc.orgrsc.org The crystal phase of the catalyst, such as in cobalt nanoparticles, has been shown to significantly influence selectivity in nitrile hydrogenation, opening a new avenue for catalyst design. acs.org The development of catalysts on novel supports, like nitrogen-doped graphene or functionalized polymers, could further enhance stability and performance. rsc.org

The table below summarizes potential catalytic systems for the key nitrile reduction step.

| Catalyst Type | Specific Examples | Potential Advantages | Research Direction |

| Homogeneous | Cobalt pincer complexes thieme-connect.de | High selectivity for primary amines. | Ligand design to improve activity and substrate scope. |

| Homogeneous | Ruthenium-N-heterocyclic carbene complexes thieme-connect.de | Effective for electron-rich benzonitriles. | Application to heteroaromatic nitriles like pyridazines. |

| Heterogeneous | Raney Nickel, Pd/C wikipedia.org | Well-established, cost-effective. | Improving selectivity under milder conditions. |

| Heterogeneous | Phase-controlled Cobalt Nanoparticles acs.org | Tunable selectivity based on crystal structure (hcp vs. fcc). | Optimization for pyridazine-containing substrates. |

| Heterogeneous | Bimetallic Nanoparticles (e.g., Pd-Pt) rsc.org | High activity at ambient temperature and pressure. | Enhancing catalyst stability and recyclability. |

Q & A

Q. What are the key synthetic routes for (6-Methoxypyridazin-3-yl)methanamine, and how are they optimized?

Methodological Answer:

- Reductive Amination : React 6-methoxypyridazine-3-carbaldehyde with ammonia or methylamine under reducing conditions (e.g., NaBH₄, catalytic hydrogenation). Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Nucleophilic Substitution : Substitute halides (e.g., 3-chloro-6-methoxypyridazine) with ammonia in pressurized reactors (60–80°C, 12–24 hrs). Yields improve with polar aprotic solvents (DMF, DMSO) .

- Optimization : Monitor reactions via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of reducing agent) and temperature (room temp for NaBH₄; 50–60°C for H₂/Pd-C) to minimize side products like over-reduced amines .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key peaks include methoxy singlet (~δ 3.9 ppm) and pyridazinyl CH resonances (δ 6.8–8.2 ppm). Discrepancies in splitting patterns may arise from tautomerism; use 2D NMR (COSY, HSQC) for confirmation .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 139.1 (theoretical: 138.17 g/mol). Fragmentation patterns confirm the methoxypyridazinyl backbone .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms the planar pyridazine ring. Crystallize from ethanol/water mixtures .

Q. What are the critical safety and storage protocols for this compound?

Methodological Answer:

- Hazards : Toxic if ingested (H301), causes skin/eye irritation (H315/H318). Use PPE (gloves, goggles) in well-ventilated areas .

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent oxidation. Shelf life: 12–18 months .

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : The electron-donating methoxy group activates the pyridazine ring at the 3-position for electrophilic substitution. In Suzuki-Miyaura coupling, Pd(OAc)₂/XPhos catalysts achieve >75% yield with aryl boronic acids (e.g., phenyl, 4-fluorophenyl) .

- Comparative Analysis : Replace methoxy with ethoxy or CF₃ groups to study electronic effects. DFT calculations (B3LYP/6-31G*) show methoxy reduces LUMO energy, enhancing nucleophilic attack at C3 .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Study : Discrepancies in antimicrobial activity (e.g., E. coli MIC: 8 µg/mL vs. 32 µg/mL) may arise from assay conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.